molecular formula C11H14N2O4 B2565311 2-Hydroxy-4-{[(propan-2-yl)carbamoyl]amino}benzoic acid CAS No. 144835-24-5

2-Hydroxy-4-{[(propan-2-yl)carbamoyl]amino}benzoic acid

Cat. No.: B2565311
CAS No.: 144835-24-5
M. Wt: 238.243
InChI Key: DAYCORUXQAZWHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-4-{[(propan-2-yl)carbamoyl]amino}benzoic acid is a chemical compound with the molecular formula C11H14N2O4 and a molecular weight of 238.24 g/mol . This compound is known for its unique structure, which includes a hydroxyl group, a carbamoyl group, and a benzoic acid moiety. It is primarily used in research and industrial applications due to its specific chemical properties.

Preparation Methods

The synthesis of 2-Hydroxy-4-{[(propan-2-yl)carbamoyl]amino}benzoic acid involves several steps. One common synthetic route includes the reaction of 2-hydroxybenzoic acid with isopropyl isocyanate under controlled conditions . The reaction typically requires a catalyst and is carried out in an organic solvent such as dichloromethane. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.

Industrial production methods may involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods often include optimization of reaction conditions to improve yield and reduce production costs.

Chemical Reactions Analysis

2-Hydroxy-4-{[(propan-2-yl)carbamoyl]amino}benzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under specific conditions.

    Reduction: The carbamoyl group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Hydroxy-4-{[(propan-2-yl)carbamoyl]amino}benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxy-4-{[(propan-2-yl)carbamoyl]amino}benzoic acid involves its interaction with specific molecular targets. The hydroxyl and carbamoyl groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The benzoic acid moiety can interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

2-Hydroxy-4-{[(propan-2-yl)carbamoyl]amino}benzoic acid can be compared with other similar compounds, such as:

    2-Hydroxybenzoic acid: Lacks the carbamoyl group, making it less versatile in certain chemical reactions.

    4-Aminobenzoic acid: Contains an amino group instead of a hydroxyl group, leading to different reactivity and applications.

    2-Hydroxy-4-methoxybenzoic acid:

The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it valuable for various applications .

Biological Activity

2-Hydroxy-4-{[(propan-2-yl)carbamoyl]amino}benzoic acid, also known by its CAS number 144835-24-5, is a compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of the biological effects, mechanisms of action, and relevant research findings associated with this compound.

  • Molecular Formula: C11H14N2O4
  • Molecular Weight: 238.24 g/mol
  • IUPAC Name: 2-hydroxy-4-(propan-2-ylcarbamoylamino)benzoic acid

The biological activity of this compound is attributed to its structural features, particularly the hydroxyl and carbamoyl groups. These functional groups can form hydrogen bonds with various enzymes and receptors, influencing their activity. The benzoic acid moiety can interact with hydrophobic regions in proteins, modulating biochemical pathways involved in cellular processes.

Antioxidant Activity

Research indicates that derivatives of benzoic acid, including this compound, exhibit significant antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. The hydroxyl group in the structure is believed to contribute to its free radical scavenging ability.

Antiproliferative Effects

Studies have shown that this compound may inhibit the proliferation of certain cancer cell lines. For instance, it has been reported that compounds with similar structures exhibit IC50 values (the concentration required to inhibit cell growth by 50%) comparable to established chemotherapeutics such as doxorubicin and 5-fluorouracil .

CompoundIC50 (µM)Cancer Cell Line
This compoundTBDTBD
Doxorubicin0.03MCF-7
5-Fluorouracil5.85Various

Enzyme Inhibition

The compound has also been studied for its potential in inhibiting specific enzymes related to cancer progression and other diseases. For example, it may act as an inhibitor of cathepsins B and L, which are involved in protein degradation pathways that are often dysregulated in cancer .

Case Studies and Research Findings

  • In Vitro Studies : A study published in MDPI highlighted the antiproliferative effects of benzoic acid derivatives on human cancer cell lines, indicating that modifications to the benzoic acid structure can enhance bioactivity . The study noted that compounds similar to this compound showed promising results against A549 (lung cancer) and MCF-7 (breast cancer) cell lines.
  • Mechanistic Insights : Research conducted on related compounds demonstrated that they could activate proteasomal pathways and autophagy, suggesting a mechanism for their anticancer effects. This is particularly relevant as these pathways are crucial for maintaining cellular homeostasis and regulating apoptosis .
  • Comparative Analyses : Comparative studies between this compound and other benzoic acid derivatives indicate that the presence of the carbamoyl group significantly enhances biological activity compared to simpler analogs like 2-hydroxybenzoic acid.

Properties

IUPAC Name

2-hydroxy-4-(propan-2-ylcarbamoylamino)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4/c1-6(2)12-11(17)13-7-3-4-8(10(15)16)9(14)5-7/h3-6,14H,1-2H3,(H,15,16)(H2,12,13,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAYCORUXQAZWHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)NC1=CC(=C(C=C1)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.